5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a heterocyclic organic compound containing both a pyridin-2(1H)-one and a 1,2,4-oxadiazole ring system. This compound has been investigated as a building block in the development of potential pharmaceuticals, particularly as a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase. [ [] ]
The molecular structure of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has been characterized using techniques such as NMR spectroscopy and X-ray crystallography. These analyses reveal a planar structure for the 1,2,4-oxadiazole ring, while the pyridin-2(1H)-one ring adopts a slightly non-planar conformation. The presence of multiple nitrogen atoms within the structure suggests potential for diverse coordination modes with metal ions. [ [] ]
5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, specifically its derivative AMG 337, functions as a potent and selective inhibitor of the MET kinase. [ [] ] While the exact mechanism hasn't been detailed in the provided papers, it's likely to involve binding to the ATP-binding site of the MET kinase, thereby inhibiting its catalytic activity and downstream signaling.
The primary application of 5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one and its derivatives, particularly AMG 337, is in the field of oncology as a potential anti-cancer agent. The compound's potent and selective inhibition of MET kinase activity makes it a promising candidate for targeting MET-dependent cancers. [ [] ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: